molecular formula C21H21BrN2O3S B4026283 Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4026283
M. Wt: 461.4 g/mol
InChI Key: NLXGCRYLXRRJJU-UHFFFAOYSA-N
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Description

Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a brominated ethoxyphenyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 3-bromo-4-ethoxybenzaldehyde and ethyl acetoacetate. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the dihydropyrimidine ring or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it useful in the development of materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate:

    Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-amino-1,6-dihydropyrimidine-5-carboxylate: The presence of an amino group introduces different chemical properties and potential biological activities.

    Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-hydroxy-1,6-dihydropyrimidine-5-carboxylate: The hydroxy group can participate in different types of chemical reactions compared to the sulfanyl group.

These comparisons highlight the uniqueness of this compound and its specific applications based on its chemical structure.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-ethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c1-3-26-16-11-10-14(12-15(16)22)19-17(20(25)27-4-2)18(23-21(28)24-19)13-8-6-5-7-9-13/h5-12,19H,3-4H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGCRYLXRRJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(3-bromo-4-ethoxyphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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